![molecular formula C26H25FN4O5S B3605662 1-Cyclopropyl-7-[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)piperazin-1-yl]-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B3605662.png)
1-Cyclopropyl-7-[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)piperazin-1-yl]-6-fluoro-4-oxoquinoline-3-carboxylic acid
Vue d'ensemble
Description
1-Cyclopropyl-7-[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)piperazin-1-yl]-6-fluoro-4-oxoquinoline-3-carboxylic acid is a complex organic compound that belongs to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity and is used in various scientific research applications. Its unique structure, which includes a cyclopropyl group, a benzodioxin moiety, and a quinoline core, contributes to its potent biological activities.
Méthodes De Préparation
The synthesis of 1-Cyclopropyl-7-[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)piperazin-1-yl]-6-fluoro-4-oxoquinoline-3-carboxylic acid involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinoline core: This is typically achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the cyclopropyl group: This can be done via a cyclopropanation reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Attachment of the piperazine ring: This step involves the reaction of the quinoline intermediate with a piperazine derivative.
Incorporation of the benzodioxin moiety: This is achieved through a nucleophilic substitution reaction, where the piperazine intermediate reacts with a benzodioxin derivative.
Final functionalization:
Industrial production methods often involve optimization of these steps to improve yield and purity, using advanced techniques such as continuous flow synthesis and high-throughput screening.
Analyse Des Réactions Chimiques
1-Cyclopropyl-7-[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)piperazin-1-yl]-6-fluoro-4-oxoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like amines or thiols replace the existing substituents.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
Applications De Recherche Scientifique
1-Cyclopropyl-7-[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)piperazin-1-yl]-6-fluoro-4-oxoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a model compound in the study of quinolone synthesis and reactivity.
Biology: The compound is studied for its antibacterial properties, particularly against Gram-positive and Gram-negative bacteria.
Medicine: Research focuses on its potential use as an antibiotic for treating bacterial infections.
Industry: It is used in the development of new antibacterial agents and in the study of drug resistance mechanisms.
Mécanisme D'action
The antibacterial activity of 1-Cyclopropyl-7-[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)piperazin-1-yl]-6-fluoro-4-oxoquinoline-3-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents the bacteria from replicating and transcribing their DNA, leading to cell death.
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-7-[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)piperazin-1-yl]-6-fluoro-4-oxoquinoline-3-carboxylic acid can be compared to other quinolone antibiotics such as ciprofloxacin and levofloxacin. While all these compounds share a quinoline core, the presence of the cyclopropyl group and the benzodioxin moiety in this compound provides it with unique properties, such as enhanced antibacterial activity and a broader spectrum of action.
Similar Compounds
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
- Norfloxacin
Propriétés
IUPAC Name |
1-cyclopropyl-7-[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)piperazin-1-yl]-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O5S/c27-19-12-17-20(31(16-2-3-16)14-18(24(17)32)25(33)34)13-21(19)29-5-7-30(8-6-29)26(37)28-15-1-4-22-23(11-15)36-10-9-35-22/h1,4,11-14,16H,2-3,5-10H2,(H,28,37)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMNUCDRTKLFEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)C(=S)NC5=CC6=C(C=C5)OCCO6)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13-(1H-benzimidazol-2-ylmethylsulfanyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B3605581.png)
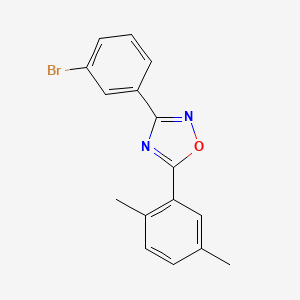
![N-(2-chloro-5-methoxyphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B3605602.png)

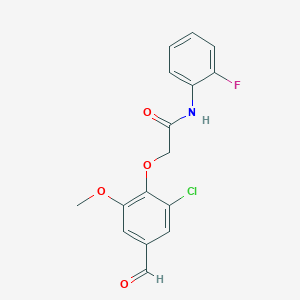
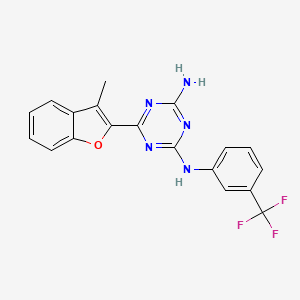
![N-[2-(difluoromethoxy)phenyl]-4-ethoxybenzamide](/img/structure/B3605638.png)
![N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B3605649.png)
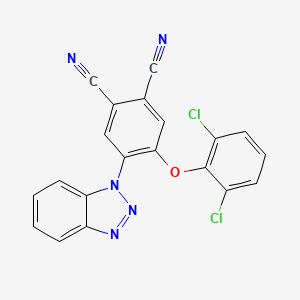
![ethyl 4-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate](/img/structure/B3605652.png)
![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-fluorobenzamide](/img/structure/B3605659.png)
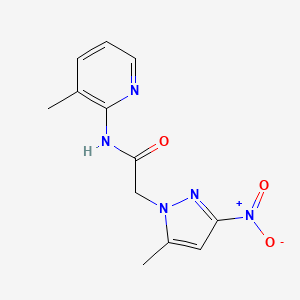
![4-{[4-(4-bromophenoxy)phenyl]sulfonyl}morpholine](/img/structure/B3605681.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B3605692.png)
